molecular formula C21H17N3O3S B14582999 N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide CAS No. 61058-49-9

N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide

Cat. No.: B14582999
CAS No.: 61058-49-9
M. Wt: 391.4 g/mol
InChI Key: ZGYKAWJPCFXGCL-UHFFFAOYSA-N
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Description

N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide typically involves the oxidative nucleophilic substitution of hydrogen (SNH) in the acridine molecule. This method does not require the preliminary introduction of classical leaving groups or the use of costly catalysts and ligands . The general method involves the reaction of the appropriate amide with sodium hydride in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like air oxygen, halogens, and sulfur, as well as reducing agents and various nucleophiles . The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative reactions may yield different acylaminoacridines, while substitution reactions may produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its ability to intercalate into DNA and affect biological processes makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

61058-49-9

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)phenyl]-N-methylsulfonylformamide

InChI

InChI=1S/C21H17N3O3S/c1-28(26,27)24(14-25)16-12-10-15(11-13-16)22-21-17-6-2-4-8-19(17)23-20-9-5-3-7-18(20)21/h2-14H,1H3,(H,22,23)

InChI Key

ZGYKAWJPCFXGCL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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